
(4-Bromo-phenyl)-cyclopropyl-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-phenyl)-cyclopropyl-acetonitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclopropyl group and an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-cyclopropyl-acetonitrile typically involves the reaction of 4-bromobenzyl bromide with cyclopropylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
化学反应分析
Types of Reactions
(4-Bromo-phenyl)-cyclopropyl-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and acetonitrile moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenyl-cyclopropyl-acetonitriles, while coupling reactions can produce biaryl compounds.
科学研究应用
(4-Bromo-phenyl)-cyclopropyl-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Bromo-phenyl)-cyclopropyl-acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The acetonitrile moiety can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an acetonitrile moiety.
4-Bromophenylacetonitrile: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclopropylacetonitrile: Does not contain the bromophenyl group, resulting in different chemical properties and reactivity.
Uniqueness
(4-Bromo-phenyl)-cyclopropyl-acetonitrile is unique due to the combination of the bromophenyl and cyclopropylacetonitrile moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H10BrN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-2-cyclopropylacetonitrile |
InChI |
InChI=1S/C11H10BrN/c12-10-5-3-9(4-6-10)11(7-13)8-1-2-8/h3-6,8,11H,1-2H2 |
InChI 键 |
VYWDKTZVIKMIHS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C#N)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



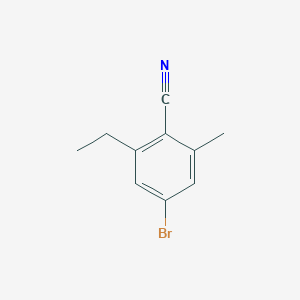
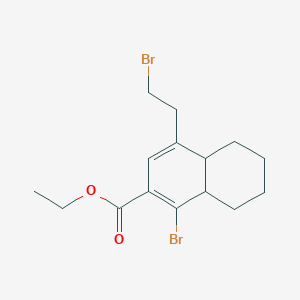
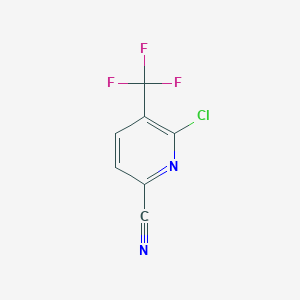
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)
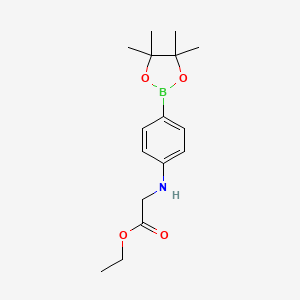
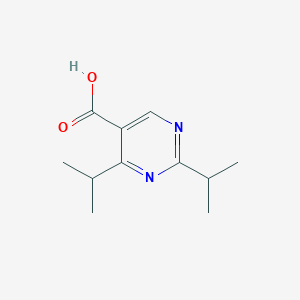
![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)
![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)
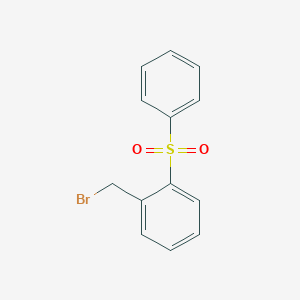

![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)


